6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the molecular formula C8H6F2N2O . It has a molecular weight of 184.14 g/mol . The IUPAC name for this compound is 6,7-difluoro-3,4-dihydro-2 (1H)-quinoxalinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F2N2O/c9-4-1-6-7 (2-5 (4)10)12-8 (13)3-11-6/h1-2,11H,3H2, (H,12,13) . The Canonical SMILES structure is C1C (=O)NC2=CC (=C (C=C2N1)F)F .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.14 g/mol . It has a topological polar surface area of 41.1 Ų . The compound has a complexity of 224 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives:
- Azev et al. (2017) demonstrated the synthesis of fluoroquinoxalin-2(1H)-one derivatives, showing the reactivity of 6,7-Difluoroquinoxalin-2-one with various substrates, indicating its potential in chemical synthesis and derivative formation (Azev et al., 2017).
Electrochemical Synthesis:
- Dowlati et al. (2012) discussed the electrochemical synthesis of quinoxalinediones, including derivatives of 6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one, highlighting its relevance in electrochemical applications and potential in creating complex organic molecules (Dowlati et al., 2012).
Nucleophilic Substitutions:
- Charushin et al. (2001) investigated nucleophilic substitutions in 6,7-difluoroquinoxalines, revealing its chemical versatility and potential in creating a variety of substituted compounds (Charushin et al., 2001).
Crystal Structure Analysis:
- Fu et al. (2015) focused on the synthesis and crystal structure analysis of novel N-acyl-N′-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines derivatives, providing insights into the structural aspects of these compounds (Fu et al., 2015).
Application in Fluorescence Imaging:
- Ren et al. (2020) reported the use of boron difluoride complexes with tetrahydroquinoxaline donors in fluorescence imaging, showing the application of derivatives in biological and medical imaging (Ren et al., 2020).
Organic Semiconductor Research:
- Umar et al. (2021) conducted a comparative DFT study on the structural and electronic properties of quinoxaline-based compounds, highlighting their potential in the design of organic semiconductors for electronic device applications (Umar et al., 2021).
Photovoltaic Research:
- Song et al. (2016) explored the synthesis and photovoltaic properties of copolymers with fluorinated quinoxaline, indicating the use of these compounds in solar cell technology (Song et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHISBCGNAGRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256473 | |
Record name | 6,7-Difluoro-3,4-dihydro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854584-02-4 | |
Record name | 6,7-Difluoro-3,4-dihydro-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854584-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-3,4-dihydro-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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